3,5-Dichloro-2-hydroxybenzenesulfonic acid
Overview
Description
3,5-Dichloro-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C₆H₄Cl₂O₄S. It is a chlorinated derivative of benzenesulfonic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of DCHBS is the enzyme peroxidase . Peroxidase plays a crucial role in various biological processes, including cellular defense mechanisms and hormone synthesis.
Mode of Action
DCHBS interacts with peroxidase in the presence of 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2). This interaction is part of a coupled enzymatic reaction that leads to the chromogenic quantification of peroxidase .
Biochemical Pathways
The biochemical pathway affected by DCHBS involves the measurement of hydrogen peroxide production. In this pathway, DCHBS, along with 4-AAP and H2O2, is used to quantify peroxidase activity . The downstream effects include the generation of a colored product that can be measured to determine the level of peroxidase activity.
Pharmacokinetics
Given its use in biochemical assays, it’s likely that these properties would be influenced by factors such as concentration, ph, and temperature .
Result of Action
The result of DCHBS’s action is the formation of a colored product in the presence of peroxidase, 4-AAP, and H2O2. This product is used to measure the activity of peroxidase, providing a quantifiable metric for this enzyme’s activity in various biological samples .
Action Environment
The action of DCHBS is influenced by several environmental factors. For instance, the pH of the solution can affect the reaction, with an optimal pH identified at 7 . Additionally, the reaction is completed in less than 15 minutes at room temperature . The compound is also hygroscopic, suggesting that moisture in the environment could potentially affect its stability .
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-2-hydroxybenzenesulfonic acid plays a crucial role in biochemical reactions, particularly in colorimetric assays. It is commonly used as a chromogenic substrate in the presence of enzymes such as horseradish peroxidase and uricase. These enzymes catalyze the conversion of this compound and 4-aminoantipyrine to a colored product, which can be measured spectrophotometrically . This interaction is essential for the quantification of hydrogen peroxide and uric acid in biological samples .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by participating in enzymatic reactions that produce measurable color changes. These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the chromogenic reaction involving this compound is used to measure the activity of enzymes like peroxidase, which play a role in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. It acts as a substrate for peroxidase and uricase, leading to the formation of a colored product in the presence of hydrogen peroxide. This reaction mechanism involves the oxidation of this compound, which is then coupled with 4-aminoantipyrine to produce a chromogenic compound . This process is widely used in biochemical assays to detect and quantify various analytes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . This stability is essential for ensuring consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including skin and eye irritation . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to oxidative stress and enzymatic reactions. It interacts with enzymes such as peroxidase and uricase, which catalyze its conversion to a chromogenic product . This interaction is vital for the accurate measurement of hydrogen peroxide and uric acid levels in biological samples.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It is typically transported through aqueous solutions and can interact with various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. It is often found in the cytoplasm, where it participates in enzymatic reactions. The presence of targeting signals or post-translational modifications may direct it to specific organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonic acid typically involves the chlorination of 2-hydroxybenzenesulfonic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the benzene ring. The reaction is usually performed in an aqueous medium, and the temperature is maintained to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other suitable methods to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or modify the sulfonic acid group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonic acids, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
3,5-Dichloro-2-hydroxybenzenesulfonic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme activity and inhibition.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxybenzenesulfonic acid: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,5-Dichlorobenzoic acid: Similar chlorination pattern but lacks the sulfonic acid group.
4-Chloro-2-hydroxybenzenesulfonic acid: Different chlorination position, leading to variations in chemical behavior.
Uniqueness: 3,5-Dichloro-2-hydroxybenzenesulfonic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the benzene ring, along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3,5-dichloro-2-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKJNIMGNUTZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54970-72-8 (mono-hydrochloride salt) | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70180909 | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26281-43-6 | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26281-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-hydroxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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